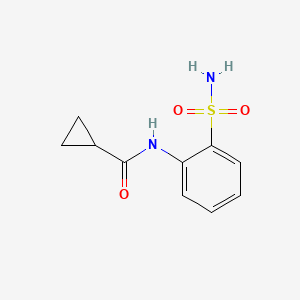

N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-sulfamoylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c11-16(14,15)9-4-2-1-3-8(9)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQRRGDXYRBKPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of N-(2-sulfamoylphenyl)cyclopropanecarboxamide Analogs

Executive Summary

This technical guide details the synthetic pathways, optimization strategies, and characterization protocols for N-(2-sulfamoylphenyl)cyclopropanecarboxamide and its structural analogs. These compounds represent a critical scaffold in medicinal chemistry, functioning primarily as Carbonic Anhydrase Inhibitors (CAIs) and potential NLRP3 inflammasome antagonists .

The core structural motif fuses a cyclopropane ring —a lipophilic, conformationally restricted bioisostere—with an orthanilamide (2-aminobenzenesulfonamide) pharmacophore. This combination presents specific synthetic challenges, notably the reduced nucleophilicity of the aniline nitrogen due to the ortho-sulfamoyl group and the potential for competitive acylation at the sulfonamide nitrogen.

Retrosynthetic Analysis & Strategy

The synthesis is most efficiently approached via a convergent disconnection at the amide bond. The primary challenge is ensuring regioselectivity for the aniline nitrogen over the sulfonamide nitrogen.

Strategic Disconnection (Graphviz Diagram)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide scaffold.

Primary Synthetic Protocol: Acyl Chloride Method

Rationale: The reaction of 2-aminobenzenesulfonamide with cyclopropanecarbonyl chloride is the most direct and high-yielding route. The use of an acid chloride overcomes the poor nucleophilicity of the ortho-substituted aniline.

Reagents & Materials

| Reagent | Role | Equiv.[1][2][3][4][5][6] | Notes |

| 2-Aminobenzenesulfonamide | Substrate | 1.0 | "Orthanilamide"; Nucleophile |

| Cyclopropanecarbonyl Chloride | Electrophile | 1.1 - 1.2 | Moisture sensitive; Toxic |

| Pyridine | Solvent/Base | Excess | Acts as HCl scavenger & solvent |

| Dichloromethane (DCM) | Co-solvent | N/A | Optional; if Pyridine is catalytic |

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Charge the RBF with 2-aminobenzenesulfonamide (1.0 equiv) and anhydrous pyridine (10 volumes). Stir until fully dissolved.

-

Note: If solubility is poor, add DCM (5 volumes) as a co-solvent.

-

-

Addition: Cool the solution to 0°C using an ice bath. Add cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 15 minutes via a syringe or dropping funnel.

-

Critical Control Point: The reaction is exothermic.[4] Rapid addition may lead to bis-acylation (reaction at the sulfonamide nitrogen).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

-

Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL).

-

Isolation: Filter the resulting precipitate. Wash the filter cake with water (3 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove trace organic impurities.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Alternative Protocol: Coupling Agent Method

Rationale: If the cyclopropane ring contains sensitive substituents (e.g., chiral centers prone to racemization or acid-labile groups), mild peptide coupling conditions are preferred over the harsh acid chloride route.

Workflow Logic (Graphviz Diagram)

Figure 2: Peptide coupling workflow for sensitive analogs.

Protocol Modification:

-

Reagents: Use EDCI (1.2 eq) and HOBt (1.2 eq) or HATU (1.1 eq).

-

Base: DIPEA (2.0 eq).

-

Solvent: DMF (anhydrous).

-

Workup: Unlike the pyridine method, DMF requires thorough washing with 5% LiCl solution or brine to remove the solvent during extraction.

Optimization & Troubleshooting (Expertise & Experience)

Challenge 1: Low Nucleophilicity of Aniline

The sulfonamide group at the ortho position is electron-withdrawing and can form an intramolecular hydrogen bond with the aniline protons, significantly reducing reactivity.

-

Solution: If the reaction stalls, heat to 60°C in pyridine. If using the coupling method, switch to HATU , which is a more potent coupling agent than EDCI.

Challenge 2: Regioselectivity (Bis-acylation)

The sulfonamide nitrogen (-SO₂NH₂) has a pKa of ~10. Under strongly basic conditions or with excess acid chloride, it can be acylated to form an imide-type structure.

-

Control: Strictly limit the acid chloride to 1.1 equivalents .

-

Remedy: If bis-acylation occurs (observed by MS as M+68 mass shift), treat the crude product with mild base (e.g., K₂CO₃ in MeOH) at RT for 30 mins. The N-acyl sulfonamide bond is more labile than the carboxamide bond and will selectively hydrolyze back to the desired product [1].

Challenge 3: Solubility

The target molecule is amphoteric but often crystallizes poorly from non-polar solvents.

-

Solvent Selection: Use DMSO-d6 for NMR characterization. For biological assays, prepare stock solutions in DMSO (up to 20 mM).

Characterization & Validation

A self-validating system requires confirming the integrity of the cyclopropane ring (which can open under harsh acid catalysis) and the sulfonamide moiety.

| Technique | Expected Signal / Diagnostic Feature |

| 1H NMR (DMSO-d6) | Cyclopropane High-Field: Multiplets at δ 0.8–1.0 ppm (4H) and δ 1.6–1.8 ppm (1H). Amide NH: Singlet at δ 9.5–10.5 ppm (D2O exchangeable). Sulfonamide NH2: Broad singlet at δ 7.2–7.5 ppm. |

| 13C NMR | Carbonyl: Signal at ~170–173 ppm. Cyclopropane CH2: High field signals at ~7–10 ppm. |

| LC-MS (ESI) | [M+H]+: 241.06 (for parent C10H12N2O3S). Fragmentation: Loss of SO2 or cyclopropane ring opening patterns may be observed in high energy collisions. |

| IR Spectroscopy | C=O Stretch: Strong band at ~1650–1680 cm⁻¹ (Amide I). S=O Stretch: Bands at ~1340 cm⁻¹ (asym) and ~1160 cm⁻¹ (sym). |

References

-

Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

BenchChem. (2025).[3][4] Cyclopropanecarbonyl chloride: Properties and Reactivity. Link

-

Li, W., et al. (2021). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Medicinal Chemistry Research. Link

-

PubChem. (2025).[8] Compound Summary: Cyclopropanecarbonyl chloride.[1][8] National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Product Specification: Cyclopropanecarbonyl chloride. Link

Sources

- 1. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties [mdpi.com]

- 6. Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]

- 8. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling and Therapeutic Potential of Sulfamoylphenyl Cyclopropanecarboxamides

Topic: Physicochemical Properties of Sulfamoylphenyl Cyclopropanecarboxamides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfamoylphenyl cyclopropanecarboxamide scaffold represents a strategic intersection in medicinal chemistry, combining the proven zinc-binding efficacy of primary sulfonamides with the unique metabolic and steric properties of the cyclopropane ring. This guide analyzes the physicochemical attributes that make this class of compounds potent Carbonic Anhydrase (CA) inhibitors, specifically targeting tumor-associated isoforms (hCA IX/XII) while offering distinct metabolic advantages over flexible alkyl analogs.

Structural Architecture & Design Logic

The "Tail Approach" in Inhibitor Design

The efficacy of sulfamoylphenyl cyclopropanecarboxamides is grounded in the "tail approach" for Carbonic Anhydrase Inhibitors (CAIs). The structure consists of two critical domains:

-

Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

) coordinates with the -

Hydrophobic Tail: The cyclopropanecarboxamide moiety extends away from the ZBG, interacting with the hydrophobic and hydrophilic halves of the enzyme's active site cleft.

Why Cyclopropane?

The selection of a cyclopropane ring over acyclic alkyls (ethyl, isopropyl) is not arbitrary; it is a calculated physicochemical optimization:

-

Metabolic Stability: Cyclopropyl C-H bonds are shorter and stronger (

) than acyclic secondary C-H bonds, significantly reducing susceptibility to Cytochrome P450-mediated oxidation. -

Conformational Rigidity: The ring restricts the spatial arrangement of the "tail," reducing the entropic penalty upon binding to the enzyme pocket.

-

Electronic Character: The cyclopropane ring possesses

-character (banana bonds), allowing for unique electronic interactions with aromatic residues (e.g., Phe131 in hCA II) in the binding pocket.

Physicochemical Core Parameters

The following parameters define the "druglikeness" and pharmacokinetic behavior of N-(4-sulfamoylphenyl)cyclopropanecarboxamide and its derivatives.

Table 1: Key Physicochemical Descriptors

| Parameter | Value (Approx.)[1][2] | Significance |

| Molecular Weight (MW) | Well within Lipinski's Rule of Five ( | |

| LogP (Lipophilicity) | Moderate lipophilicity ensures membrane permeability without sequestration in adipose tissue. | |

| pKa (Sulfonamide) | The sulfonamide proton is weakly acidic; at physiological pH ( | |

| Topological Polar Surface Area (TPSA) | Predictive of good intestinal absorption ( | |

| H-Bond Donors | Facilitates water solubility and specific binding interactions. | |

| H-Bond Acceptors | Interaction points for active site residues. |

Solubility Profile

These compounds generally exhibit low aqueous solubility in their neutral form. However, solubility increases significantly at alkaline pH (

-

Solvents of Choice: DMSO (stock solutions), Methanol, Acetone.

-

Aqueous Buffer: Solubility is limited in PBS (

) but can be enhanced using cosolvents (e.g., 1-5% DMSO) for biological assays.

Experimental Methodologies

Synthesis Protocol

The synthesis follows a nucleophilic acyl substitution pathway. This protocol ensures high purity, essential for accurate physicochemical characterization.

Reagents:

-

4-Aminobenzenesulfonamide (Sulfanilamide)

-

Triethylamine (

) or Pyridine (Base) -

Tetrahydrofuran (THF) or Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve

of sulfanilamide in anhydrous THF under an inert atmosphere ( -

Activation: Add

of triethylamine and cool the mixture to -

Acylation: Dropwise add

of cyclopropanecarbonyl chloride. -

Reaction: Stir at

for 30 mins, then warm to Room Temperature (RT) for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9). -

Quenching: Pour reaction mixture into ice-cold water.

-

Isolation: Filter the precipitate. Wash with dilute

( -

Purification: Recrystallize from Ethanol/Water to obtain white crystalline solid.

Caption: Synthetic pathway for N-(4-sulfamoylphenyl)cyclopropanecarboxamide via acyl substitution.

pKa Determination (Spectrophotometric Method)

Because the sulfonamide group's ionization state is critical for binding, accurate

-

Preparation: Prepare a

solution of the compound in buffers ranging from pH -

Measurement: Record UV-Vis spectra (

– -

Analysis: The shift in

or absorbance intensity corresponds to the deprotonation of the sulfonamide nitrogen. Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation to solve for

Carbonic Anhydrase Inhibition Assay

Method: Stopped-Flow

-

Principle: Measures the time required for the pH of a reaction mixture to drop from

to -

Indicator: Phenol Red (

). -

Protocol:

-

Incubate enzyme (hCA I, II, IX, or XII) with inhibitor for 15 min at RT.

-

Rapidly mix with substrate solution (

-saturated water) in a stopped-flow spectrometer. -

Monitor absorbance decay at

. -

Calculate

and convert to

-

Biological Interface & Mechanism

Mechanism of Action

The sulfonamide group acts as a "zinc anchor." The nitrogen atom of the sulfonamide moiety binds directly to the

Selectivity Profile

While the sulfonamide head is invariant, the cyclopropyl tail dictates isoform selectivity.

-

hCA II (Cytosolic): The hydrophobic pocket is lined with Phe131. The cyclopropane ring can form favorable hydrophobic contacts, making these compounds potent (often nanomolar) inhibitors of hCA II.

-

hCA IX/XII (Transmembrane/Tumor): These isoforms have slightly different active site topologies. The compact, rigid nature of the cyclopropane ring allows it to fit into the narrower hydrophobic clefts of these isoforms, often showing

values in the low nanomolar range (

Caption: Mechanism of action showing dual binding modes (Zinc coordination and Hydrophobic interaction).[5]

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Nocentini, A., et al. (2018). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry.

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(3-(2,4-difluorophenyl)ureido)benzenesulfonamide. Bioorganic & Medicinal Chemistry Letters.

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of acetazolamide-based scaffold as potent inhibitors of vancomycin-resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

"in vitro biological screening of novel cyclopropanecarboxamide derivatives"

A High-Content Technical Guide for Kinase-Targeted Drug Discovery

Executive Summary: The Cyclopropanecarboxamide Scaffold

The cyclopropanecarboxamide motif represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique conformational rigidity and metabolic stability. Unlike flexible alkyl chains, the cyclopropane ring locks the amide bond into a specific vector, often enabling the molecule to access deep hydrophobic pockets within enzyme active sites.

This guide details a rigorous in vitro screening workflow for novel derivatives of this class, specifically focusing on Tyrosine Kinase Inhibition (TKI) (e.g., VEGFR2, c-Met) and Antiviral Protease Inhibition (e.g., SARS-CoV-2 3CLpro). The protocols below synthesize industry-standard high-throughput screening (HTS) methodologies with mechanistic validation to ensure data integrity and reproducibility.

Strategic Screening Architecture

To maximize efficiency and minimize false positives, we employ a "Funnel Approach." This moves from high-capacity biochemical assays to low-throughput, high-content cellular profiling.

Visualization: The Screening Funnel

The following diagram illustrates the logical flow from compound library to lead candidate.

Caption: Logical workflow for filtering cyclopropanecarboxamide derivatives from library to lead.

Phase 1: Biochemical Target Screening (The Filter)

The primary objective is to determine intrinsic affinity for the target kinase (e.g., VEGFR2) without the confounding variables of cell membrane permeability.

Protocol: TR-FRET Kinase Assay (Lanthascreen)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence because it eliminates short-lived background fluorescence from the test compounds themselves—a common issue with aromatic carboxamides.

Reagents & Setup

-

Kinase: Recombinant human VEGFR2 (catalytic domain).

-

Substrate: PolyGT (Glu:Tyr) labeled with Alexa Fluor 647.

-

Tracer: Eu-labeled anti-phosphotyrosine antibody.

-

Control: Lenvatinib (Positive Control), DMSO (Negative Control).

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare 10 mM stock solutions of cyclopropanecarboxamide derivatives in 100% DMSO.

-

Perform a 1:3 serial dilution in a 384-well source plate.

-

-

Reaction Assembly:

-

Dispense 2.5 µL of compound (4x concentration) into a 384-well white, low-volume assay plate.

-

Add 5 µL of Kinase/Antibody mixture.

-

Add 2.5 µL of ATP/Substrate mixture (ATP concentration should be at

).

-

-

Incubation:

-

Incubate at room temperature (20-25°C) for 1 hour in the dark.

-

-

Detection:

-

Read plate on a multimode reader (EnVision or similar).

-

Excitation: 337 nm. Emission 1: 620 nm (Eu donor). Emission 2: 665 nm (AF647 acceptor).

-

-

Data Analysis:

-

Calculate TR-FRET Ratio:

. -

Fit data to a sigmoidal dose-response curve (variable slope) to determine

.

-

Self-Validating Check: The Z-factor for the assay plates must be

Phase 2: Cellular Viability & Selectivity (The Context)

Compounds active in the biochemical assay must be tested for cellular efficacy and toxicity.

Protocol: Resazurin Reduction Assay

Rationale: Unlike MTT, which requires cell lysis and solubilization of formazan crystals, Resazurin (Alamar Blue) is non-toxic and allows for continuous monitoring or multiplexing with other assays.

Experimental Design

-

Cell Lines:

-

Target: HUVEC (Endothelial model for VEGFR) or HepG2 (Hepatocellular carcinoma).

-

Counter-Screen: HFF-1 (Human Foreskin Fibroblasts) to assess general toxicity.

-

-

Seeding Density: 3,000–5,000 cells/well in 96-well plates.

Workflow

-

Seeding: Plate cells in 90 µL complete media and incubate for 24 hours to allow attachment.

-

Treatment: Add 10 µL of 10x compound solution (final DMSO < 0.5%). Treat for 72 hours.

-

Development: Add Resazurin reagent (10% of well volume). Incubate for 2-4 hours.

-

Measurement: Measure fluorescence (Ex 530-560 nm / Em 590 nm).

-

Calculation:

-

Target: SI > 10 is desired for lead progression.

-

Phase 3: Mechanistic Validation (The Proof)

To confirm that the observed cytotoxicity is due to specific kinase inhibition and not off-target effects, we map the signaling pathway.

Visualization: VEGFR2 Signaling Blockade

The diagram below details the specific node where cyclopropanecarboxamide derivatives (acting as Type I/II inhibitors) intervene.

Caption: Mechanism of Action: The derivative blocks ATP binding at VEGFR2, halting downstream AKT/ERK signaling.

Protocol: Western Blotting for Phospho-Proteins

-

Treatment: Treat cells (e.g., HUVEC) with the compound at

concentration for 2 hours. Stimulate with VEGF (50 ng/mL) for the last 15 minutes. -

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

-

Detection:

-

Primary Antibodies: Anti-pVEGFR2 (Tyr1175), Anti-pERK1/2, Anti-pAKT.

-

Loading Control: Anti-GAPDH or Total VEGFR2.

-

-

Result Interpretation: A successful "hit" will show a dose-dependent reduction in pVEGFR2 and pERK bands without reducing total protein levels.

Data Presentation & Analysis

Quantitative Summary Table

When reporting results, structure your data as follows to allow for rapid SAR (Structure-Activity Relationship) analysis.

| Compound ID | R-Group Subst. | VEGFR2 IC50 (nM) | HUVEC IC50 (µM) | HFF-1 IC50 (µM) | Selectivity Index (SI) |

| Lenvatinib | (Ref) | 4.0 | 0.08 | >10 | >125 |

| CP-001 | 4-Cl-Ph | 12.5 | 0.45 | 8.2 | 18.2 |

| CP-002 | 4-OMe-Ph | 150.0 | 5.20 | 6.0 | 1.1 |

| CP-003 | 3-F-Ph | 8.2 | 0.12 | >10 | >83 |

Analysis Logic:

-

CP-001: Good potency, acceptable selectivity.

-

CP-002: Loss of potency and selectivity (likely due to electron-donating OMe group destabilizing the binding).

-

CP-003: High potency and excellent selectivity; candidate for in vivo studies.

References

-

Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. National Institutes of Health (NIH). [Link]

-

Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation. Drug Design, Development and Therapy. [Link](Note: Generalized link to journal repository for recent 2025 citations)

-

Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases. Journal of Medicinal Chemistry. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

-

In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules (MDPI). [Link]

The Mechanism of Action of N-phenylcyclopropanecarboxamide Compounds: A Technical Guide for Researchers

Introduction: A New Frontier in Epigenetic Modulation

N-phenylcyclopropanecarboxamide and its parent scaffold, trans-2-phenylcyclopropylamine (2-PCPA), represent a pivotal class of small molecules that have garnered significant attention in the field of drug discovery and development.[1][2][3] Initially explored for their effects on monoamine oxidases (MAOs), these compounds have emerged as potent modulators of epigenetic machinery, specifically as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[2][4][5] LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active transcription.[1][2][5][6] Its dysregulation is implicated in a multitude of pathologies, most notably cancer, making it a compelling therapeutic target.[3][7][8]

This in-depth technical guide provides a comprehensive overview of the mechanism of action of N-phenylcyclopropanecarboxamide compounds, detailing their molecular interactions with LSD1, the resulting signaling consequences, and the state-of-the-art methodologies employed to investigate their activity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of epigenetic inhibitors.

Core Mechanism of Action: Irreversible Inhibition of LSD1

The primary mechanism of action of N-phenylcyclopropanecarboxamide compounds is the irreversible, mechanism-based inhibition of the histone demethylase LSD1.[4] This "suicide" inhibition is a testament to the elegant chemical reactivity of the cyclopropylamine moiety, which is bioactivated by the enzymatic machinery of LSD1 itself.

The FAD Adduct: A Covalent Bond Seals the Deal

The catalytic cycle of LSD1 involves the oxidation of the methyl group on the histone H3 tail, a process facilitated by the FAD cofactor. N-phenylcyclopropanecarboxamide compounds, acting as substrate mimics, enter the active site of LSD1. The enzyme then initiates an oxidative process on the cyclopropylamine ring. This enzymatic processing, however, does not lead to a typical product release. Instead, it generates a highly reactive intermediate that covalently modifies the FAD cofactor.[4][5]

Mass spectrometry and X-ray crystallography studies have confirmed the formation of a stable covalent adduct between the inhibitor and the N5 atom of the isoalloxazine ring of FAD.[4][5][6] This covalent modification permanently inactivates the enzyme, preventing it from carrying out its demethylase function. The N-substituents on the cyclopropylamine scaffold, while not directly participating in the FAD adduct formation, play a crucial role in enhancing potency and selectivity by establishing additional interactions within the LSD1 active site.[1][6]

Caption: Irreversible inhibition of LSD1 by N-phenylcyclopropanecarboxamide compounds.

Consequences of LSD1 Inhibition: Reactivating Gene Expression

The inactivation of LSD1 by N-phenylcyclopropanecarboxamide compounds leads to a cascade of downstream cellular events, primarily centered around the reactivation of silenced genes. By preventing the removal of methyl marks from H3K4, these inhibitors effectively restore a chromatin state permissive for transcription. This has profound implications for cancer therapy, as many tumor suppressor genes are epigenetically silenced through the activity of LSD1.[3] The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Experimental workflow for characterizing N-phenylcyclopropanecarboxamide compounds.

Cellular Assays: Assessing Phenotypic Effects

Cell-based assays are crucial for understanding the biological consequences of LSD1 inhibition in a more physiologically relevant context.

This technique is used to directly assess the levels of H3K4 methylation within cells treated with the inhibitor.

Step-by-Step Methodology:

-

Cell Treatment: Treat cultured cells (e.g., cancer cell lines) with the N-phenylcyclopropanecarboxamide compound for a specified time.

-

Histone Extraction: Isolate histones from the cell nuclei.

-

SDS-PAGE and Transfer: Separate the histone proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for H3K4me1, H3K4me2, and total H3 (as a loading control).

-

Detection: Use a labeled secondary antibody to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the change in histone methylation levels upon inhibitor treatment.

These assays measure the effect of the inhibitor on cancer cell growth and survival.

Examples:

-

MTT Assay: Measures metabolic activity as an indicator of cell viability.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is indicative of metabolically active cells. [9] General Methodology:

-

Cell Seeding: Seed cancer cells in a multi-well plate.

-

Compound Treatment: Treat the cells with a range of inhibitor concentrations.

-

Incubation: Incubate for a period of time (e.g., 72 hours).

-

Assay Reagent Addition: Add the specific assay reagent (e.g., MTT, CellTiter-Glo®).

-

Measurement: Read the absorbance or luminescence on a plate reader.

-

Analysis: Calculate the IC₅₀ or GI₅₀ (half-maximal growth inhibition) value.

These assays determine if the inhibitor induces programmed cell death.

Examples:

-

Caspase Activation Assays: Measure the activity of caspases, key enzymes in the apoptotic pathway. [10]* Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.

General Methodology (Caspase Assay):

-

Cell Treatment: Treat cells with the inhibitor.

-

Lysis: Lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase substrate.

-

Measurement: Measure the signal generated by cleaved substrate.

-

Analysis: Compare the signal from treated and untreated cells to determine the level of caspase activation.

Conclusion and Future Directions

N-phenylcyclopropanecarboxamide compounds have solidified their position as a cornerstone in the development of epigenetic therapies. Their well-defined mechanism of action, centered on the irreversible inhibition of LSD1, provides a clear rationale for their therapeutic potential. The continuous refinement of this chemical scaffold through rigorous SAR studies, coupled with the application of a diverse array of biochemical and cellular assays, has propelled several derivatives into clinical trials.

Future research in this area will likely focus on:

-

Developing next-generation inhibitors with even greater selectivity and improved pharmacokinetic properties.

-

Exploring combination therapies where LSD1 inhibitors are used in conjunction with other anticancer agents to overcome resistance and enhance efficacy.

-

Investigating the role of LSD1 and its inhibition in other diseases beyond cancer, such as viral infections and neurodegenerative disorders.

The in-depth understanding of the mechanism of action of N-phenylcyclopropanecarboxamide compounds, as outlined in this guide, will undoubtedly continue to fuel innovation in the exciting and rapidly evolving field of epigenetic drug discovery.

References

-

LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (2016, February 23). Retrieved from [Link]

-

Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. Retrieved from [Link]

-

Biochemical characterization of LSD1 inhibitors. Dose−response curves... - ResearchGate. Retrieved from [Link]

-

Development and Structural Evaluation of N‐Alkylated trans‐2‐Phenylcyclopropylamine‐Based LSD1 Inhibitors | Request PDF - ResearchGate. Retrieved from [Link]

-

Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. Retrieved from [Link]

-

Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed. (2020, May 6). Retrieved from [Link]

-

Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation - ResearchGate. Retrieved from [Link]

-

Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC. (2017, February 3). Retrieved from [Link]

-

trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed. (2007, April 10). Retrieved from [Link]

-

Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed. (2007, July 10). Retrieved from [Link]

-

Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC. Retrieved from [Link]

-

Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed. (2010, August 3). Retrieved from [Link]

-

Synthetic and structure–activity studies of SP2577 and TCP towards LSD1 targeting PROTACs - RSC Publishing. Retrieved from [Link]

-

Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed. (2017, February 3). Retrieved from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Retrieved from [Link]

-

Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors | Request PDF - ResearchGate. Retrieved from [Link]

-

Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed. (2003, June 5). Retrieved from [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC. Retrieved from [Link]

-

Design of pan-histone demethylase inhibitors simultaneously targeting Jumonji C and LSD1. Note - ResearchGate. Retrieved from [Link]

-

Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC. Retrieved from [Link]

-

T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed. (2018, December 22). Retrieved from [Link]

-

Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. Retrieved from [Link]

-

Epigenetic small molecule modulators of histone and DNA methylation - PubMed. (2018, March 24). Retrieved from [Link]

Sources

- 1. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Epigenetic small molecule modulators of histone and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Content Type: Technical Guide / Method Development Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.[1]

Executive Summary

N-(2-sulfamoylphenyl)cyclopropanecarboxamide is a functionalized sulfonamide scaffold often encountered in the development of diuretic agents, carbonic anhydrase inhibitors, and antitumor sulfonamide derivatives. Its structure combines a lipophilic cyclopropane ring with a polar ortho-substituted benzenesulfonamide core.[1]

This guide provides a definitive protocol for the structural elucidation of this molecule. Unlike simple aliphatic amides, the ortho-positioning of the sulfonamide group induces specific intramolecular hydrogen bonding and steric effects that distinctively alter spectroscopic signatures. This document details the expected Mass Spectrometry (MS) fragmentation patterns and Nuclear Magnetic Resonance (NMR) chemical shifts necessary for absolute structural confirmation.

Structural Elucidation Strategy

The analysis relies on a "Divide and Conquer" approach, correlating the three distinct structural domains of the molecule:

-

The Cyclopropane Tail: High-field NMR signals (0.7–2.0 ppm) and distinctive ring strain.[1]

-

The Amide Linker: A diagnostic carbonyl carbon and a downfield, exchangeable proton.[1]

-

The Ortho-Sulfonamide Core: Aromatic splitting patterns characteristic of 1,2-disubstitution and the labile

group.

Analytical Workflow

The following Graphviz diagram outlines the logical flow for confirming the structure, moving from crude isolation to high-resolution validation.

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry (MS) Analysis

Technique: Electrospray Ionization (ESI) in Positive Mode.[1][2] Rationale: The sulfonamide nitrogen and the amide oxygen provide protonation sites, making ESI+ highly sensitive for this analyte.

Molecular Ion Prediction

-

Formula:

-

Exact Mass: 240.0569 Da

-

Observed Ion [M+H]+: 241.0642 Da (Monoisotopic)

Fragmentation Pathway (MS/MS)

Sulfonamides exhibit a characteristic fragmentation pattern known as the "Sulfonamide Rule" (loss of

Key Diagnostic Fragments:

-

177 (

-

160 (

- 69 (Cyclopropylcarbonyl cation): Characteristic of the cyclopropane ring cleavage.[1]

Figure 2: Proposed ESI+ fragmentation pathway for N-(2-sulfamoylphenyl)cyclopropanecarboxamide.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection: DMSO-d6 is the mandatory solvent.[1]

-

Reason 1: Sulfonamides often show poor solubility in

.[1] -

Reason 2: DMSO minimizes proton exchange, allowing the observation of the sharp sulfonamide (

) and amide (

NMR (400 MHz, DMSO-d6)

The spectrum is defined by the high-field cyclopropane multiplets and the low-field exchangeable protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.60 – 9.80 | Singlet (br) | 1H | Amide | Downfield due to H-bond with ortho- |

| 7.85 | Doublet (d) | 1H | Ar-H (C3) | Ortho to sulfonamide; deshielded by electron-withdrawing |

| 7.60 | Doublet (d) | 1H | Ar-H (C6) | Ortho to amide nitrogen.[1] |

| 7.50 – 7.55 | Triplet (t) | 1H | Ar-H (C4) | Para to amide.[1] |

| 7.25 – 7.30 | Triplet (t) | 1H | Ar-H (C5) | Meta to amide.[1] |

| 7.20 | Broad Singlet | 2H | Exchangeable.[1] Disappears with | |

| 1.75 – 1.85 | Multiplet (m) | 1H | Cyclopropyl | Methine proton adjacent to carbonyl. |

| 0.75 – 0.85 | Multiplet (m) | 4H | Cyclopropyl | Characteristic high-field roofed multiplets. |

Critical "Ortho" Effect:

The amide proton (

NMR (100 MHz, DMSO-d6)

Key diagnostic carbons include the carbonyl and the quaternary aromatics.

| Chemical Shift ( | Type | Assignment |

| 171.5 | Amide Carbonyl.[1] | |

| 138.0 | Ar-C1 (attached to N). | |

| 135.5 | Ar-C2 (attached to S). | |

| 132.0, 129.0, 126.5, 124.0 | Aromatic methines. | |

| 14.5 | Cyclopropyl methine. | |

| 7.5 | Cyclopropyl methylenes (2C). |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts:

-

Weigh 5–8 mg of the solid analyte into a clean vial.

-

Add 0.6 mL of DMSO-d6 (99.9% D).

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Optional: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (

ppm), though the DMSO residual peak (2.50 ppm) is usually sufficient.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, two specific impurities are common. Use the following peaks to detect them:

-

Impurity A: 2-Aminobenzenesulfonamide (Starting Material)

-

Detection: Look for a broad aniline

signal at

-

-

Impurity B: Cyclopropanecarboxylic Acid (Hydrolysis Product)

-

Detection: Look for a very broad carboxylic acid proton at

ppm and a shifted carbonyl carbon at

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard reference for general amide/sulfonamide shifts).

- Holzgrabe, U., Diehl, B., & Wawer, I. (1998). NMR Spectroscopy in Drug Development and Analysis. Wiley-VCH. (Context for sulfonamide analysis in pharmaceutical settings).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for cyclopropane and benzenesulfonamide fragment shifts).[1]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for sulfonamide fragmentation mechanisms).[1][2][3][4]

Sources

- 1. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

A Technical Guide to the Preliminary Cytotoxicity Assessment of N-Substituted Cyclopropanecarboxamides

Foreword: The Rationale for Interrogating a Unique Chemical Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount objective. Among the myriad of molecular architectures, the cyclopropane ring stands out for its unique conformational rigidity and electronic properties.[1][2] When incorporated into larger molecules, such as N-substituted cyclopropanecarboxamides, this three-membered ring can impart significant metabolic stability and potent biological activity.[3][4] These compounds have garnered interest for their potential as anticancer, antimicrobial, and antiviral agents.[1][4] However, the very features that confer therapeutic efficacy can also be responsible for off-target effects and cellular toxicity. Therefore, a rigorous and early assessment of cytotoxicity is not merely a regulatory checkpoint but a foundational step in the development of this promising class of molecules.[5]

This guide provides a comprehensive, in-depth framework for conducting the preliminary cytotoxicity assessment of N-substituted cyclopropanecarboxamides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning to empower informed experimental design and data interpretation.

Chapter 1: Strategic Foundations of Cytotoxicity Profiling

The initial phase of cytotoxicity testing is a critical filter in the drug discovery pipeline. The primary goal is to determine the concentration at which a compound elicits a toxic response in cultured cells, a value often expressed as the half-maximal inhibitory concentration (IC50). This early-stage assessment allows for the prioritization of compounds with a favorable therapeutic index—potent against the intended target while minimally harmful to healthy cells.

The Causality of Assay Selection: A Multi-Faceted Approach

No single assay can fully encapsulate the complex phenomenon of cytotoxicity. A robust preliminary assessment, therefore, relies on a battery of tests that probe different aspects of cellular health. For N-substituted cyclopropanecarboxamides, a strategic combination of assays is recommended to build a comprehensive toxicity profile.

The initial screening often begins with a metabolic activity assay, such as the MTT assay, which provides a broad measure of cell viability.[6] This is then complemented by an assay that measures membrane integrity, like the Lactate Dehydrogenase (LDH) assay, to detect overt cell damage.[7] Finally, to elucidate the mechanism of cell death, an apoptosis versus necrosis assay using Annexin V and Propidium Iodide (PI) staining is indispensable.[8][9]

Chapter 2: Core Methodologies in Cytotoxicity Assessment

This chapter details the step-by-step protocols for the three cornerstone assays in the preliminary cytotoxicity assessment of N-substituted cyclopropanecarboxamides. The protocols are presented as self-validating systems, with integrated controls to ensure data integrity.

Assay I: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active cells.[12]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a serial dilution of the N-substituted cyclopropanecarboxamide in the appropriate cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound.

-

Include vehicle controls (e.g., DMSO, typically at a final concentration below 0.5%) and untreated controls.[13]

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Normalized to Control) |

| 0 (Control) | 1.25 | 100% |

| 1 | 1.18 | 94.4% |

| 10 | 0.85 | 68.0% |

| 50 | 0.42 | 33.6% |

| 100 | 0.15 | 12.0% |

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High variability between replicate wells | Uneven cell seeding; Pipetting errors. | Ensure the cell suspension is thoroughly mixed; Calibrate pipettes regularly.[16] |

| Absorbance readings are too low | Low cell density; Insufficient incubation time. | Optimize cell seeding density; Increase incubation time with MTT.[13] |

| High background absorbance | Contamination (bacterial or yeast); Phenol red interference. | Maintain sterile technique; Use phenol red-free medium during MTT incubation. |

| Incomplete solubilization of formazan crystals | Insufficient solvent volume; Inadequate mixing. | Increase incubation time with the solubilization solution; Use an orbital shaker. |

Assay II: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the cell culture supernatant.[17][18] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[7] The amount of LDH released is proportional to the number of lysed cells.[19]

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

-

Preparation of Controls:

-

Supernatant Collection:

-

After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional but recommended to pellet any detached cells).[21]

-

Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

-

LDH Reaction:

-

Add the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[20]

-

-

Data Acquisition:

-

Add a stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

| Compound Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |

| 0 (Spontaneous Release) | 0.15 | 0% |

| 1 | 0.18 | 5% |

| 10 | 0.45 | 50% |

| 50 | 0.72 | 95% |

| Lysis Control (Max. Release) | 0.75 | 100% |

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High background LDH release in controls | Suboptimal culture conditions (over-confluency); High endogenous LDH in serum. | Use healthy, logarithmically growing cells; Reduce serum concentration during the assay.[13][20] |

| Low LDH release despite visible cell death | The compound inhibits the LDH enzyme. | Add the compound to the maximum release control to check for enzyme inhibition.[13] |

Assay III: Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between different stages of cell death.[8][9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and treat with the N-substituted cyclopropanecarboxamide for the desired time.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells.

-

Wash the cells with cold 1X PBS.

-

-

Staining:

-

Data Acquisition:

-

Add 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The data is typically visualized as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, divided into four quadrants:

-

Lower Left (Annexin V- / PI-): Live, healthy cells.[8]

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells.[8]

-

Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[8]

-

Upper Left (Annexin V- / PI+): Necrotic cells.[8]

| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |

| Control | 95.2 | 2.1 | 1.5 | 1.2 |

| Compound X (10 µM) | 65.8 | 20.3 | 10.5 | 3.4 |

| Compound X (50 µM) | 20.1 | 45.7 | 30.2 | 4.0 |

Chapter 3: Data Analysis, Interpretation, and Forward Strategy

Calculating the IC50 Value

The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. It is a crucial metric for comparing the potency of different compounds. The IC50 is calculated by performing a non-linear regression analysis of the dose-response curve.

Beyond the IC50: Cytotoxic vs. Cytostatic Effects

A low IC50 value from an MTT assay indicates a potent compound, but it does not differentiate between a cytotoxic (cell-killing) and a cytostatic (inhibition of proliferation) effect. The LDH and Annexin V/PI assays are essential for making this distinction. A significant increase in LDH release and a large population of Annexin V+/PI+ cells are indicative of a cytotoxic mechanism.

Structure-Activity Relationship (SAR) Insights

Preliminary cytotoxicity data can provide early insights into the structure-activity relationship of N-substituted cyclopropanecarboxamides. By comparing the IC50 values of a series of analogs, researchers can identify key structural motifs that contribute to cytotoxicity. This information is invaluable for guiding the design of subsequent generations of compounds with improved therapeutic profiles. For instance, the nature and position of substituents on the N-phenyl ring or the cyclopropane moiety can dramatically influence cytotoxic potency.[3]

Visualizations

Experimental Workflow

Caption: Overview of the preliminary cytotoxicity assessment workflow.

Cell Fate Determination via Annexin V/PI Staining

Caption: Cell fate determination using Annexin V and PI staining.

Conclusion: A Foundation for Rational Drug Design

The preliminary cytotoxicity assessment of N-substituted cyclopropanecarboxamides is a critical and empowering step in the drug discovery process. By employing a multi-assay approach and understanding the nuances of each technique, researchers can gain a comprehensive understanding of a compound's cellular effects. This knowledge enables the early identification of promising lead candidates and informs the rational design of future analogs with enhanced therapeutic potential and reduced toxicity.

References

-

Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. ResearchGate. [Link]

-

PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. PharmaLegacy. [Link]

-

InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]

-

ResearchGate. (2015, June 29). Why is my MTT Assay not turning Purple?. ResearchGate. [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

-

protocols.io. (2024, December 11). LDH cytotoxicity assay. protocols.io. [Link]

-

ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]

-

Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 271–272. [Link]

-

ResearchGate. (2025, March 4). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

-

YouTube. (2022, December 25). How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer ?. YouTube. [Link]

-

UChicago Voices. (2012, July 8). My 3-step approach to gating Annexin V data appropriately. UChicago Voices. [Link]

-

Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

-

MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

ResearchGate. (2025, December 1). Electrophilic functionalization of N-substituted vicinal alkynyl(amino)cyclopropanes via selective lithiation | Request PDF. ResearchGate. [Link]

-

MDPI. (2023, December 8). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI. [Link]

-

Wikipedia. (n.d.). Cyclopropane. Wikipedia. [Link]

-

Springer. (2015, December 1). Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Springer. [Link]

-

MDPI. (2023, September 9). Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchhub.com [researchhub.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. atcc.org [atcc.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. media.cellsignal.cn [media.cellsignal.cn]

Methodological & Application

Application Note: Experimental Design for Validating NLRP3 Inflammasome Inhibition

Abstract & Biological Context

The NLRP3 (NOD-like receptor family, pyrin domain-containing protein 3) inflammasome is a multiprotein complex that acts as a critical sensor of cellular stress and damage.[1][2][3][4][5] Dysregulation of NLRP3 is implicated in gout, Alzheimer’s disease, and atherosclerosis. Unlike other inflammasomes (e.g., NLRC4, AIM2) that recognize specific pathogen-associated molecular patterns (PAMPs), NLRP3 responds to a diverse array of sterile triggers via a two-step mechanism: Priming (Signal 1) and Activation (Signal 2) .[1][5][6]

Validating a novel inhibitor requires a rigorous experimental design that distinguishes between upstream NF-κB suppression (priming inhibition) and direct interference with NLRP3 assembly or ATPase activity (activation inhibition). This guide outlines a self-validating workflow to characterize NLRP3 inhibitors with high specificity.

The Canonical Signaling Pathway

To design an effective assay, one must target the specific nodes of activation.

Figure 1: The two-step canonical NLRP3 activation pathway.[1][7] Effective screening must distinguish between inhibitors of Signal 1 (NF-κB) and Signal 2 (Assembly/ATPase).

Experimental Model Selection

Choosing the right cellular model is the foundation of data integrity.

| Feature | BMDMs (Mouse) | THP-1 (Human) | PBMCs (Human) |

| Type | Primary Bone Marrow Macrophages | Monocytic Cell Line | Primary Blood Monocytes |

| Relevance | Gold Standard for mechanistic studies. | High throughput friendly; Human genetic background. | High clinical relevance; Donor variability. |

| Preparation | Requires 6-7 days differentiation (M-CSF). | Requires PMA differentiation (24-48h). | Fresh isolation required. |

| Signal 1 | Robust response to LPS. | Requires PMA priming + LPS. | Variable baseline activation. |

| Recommendation | Primary Screen | High Throughput Screen | Clinical Validation |

Protocol: In Vitro NLRP3 Inhibition Assay

Objective: Determine if "Compound X" specifically inhibits NLRP3 activation without affecting the priming step.

Reagents & Controls

-

Priming Agent: Ultrapure LPS (E. coli O111:B4) - Avoids TLR2 contamination.

-

Activator: Nigericin (K+ ionophore) or ATP.

-

Positive Control Inhibitor: MCC950 (Specific NLRP3 inhibitor targeting Walker B motif).

-

Readout: ELISA (IL-1β/IL-18), Western Blot (Caspase-1 p20, GSDMD-N), LDH (Cell Death).

Step-by-Step Workflow (BMDM Model)

Step 1: Seeding

Seed differentiated BMDMs at

Step 2: Priming (Signal 1) Treat cells with LPS (100 ng/mL) for 3–4 hours.

-

Critical Check: If testing for priming inhibition, add Compound X with LPS. If testing for inflammasome inhibition (standard), do not add Compound X yet.

Step 3: Inhibitor Treatment (The "Window of Specificity") Remove LPS-containing media. Wash 1x with warm PBS. Add fresh media containing Compound X (dose-response) or MCC950 (1–10 µM) .

-

Incubation: 30–60 minutes.

-

Why? This step ensures the compound interacts with the pre-synthesized NLRP3 protein before assembly is triggered.

Step 4: Activation (Signal 2) Add Nigericin (5–10 µM) or ATP (5 mM) directly to the well (do not wash out inhibitor).

-

Incubation: 30–60 minutes (Nigericin) or 1–2 hours (ATP).

-

Note: Extended incubation leads to excessive pyroptosis (cell death), which releases pro-IL-1β non-specifically (false positive).

Step 5: Harvest

-

Supernatant: Collect for ELISA (IL-1β) and LDH assay.

-

Lysate: Lyse cells in RIPA buffer + protease inhibitors for Western Blot (Pro-IL-1β, Pro-Caspase-1).

Specificity & Counter-Screening

A true NLRP3 inhibitor must not block other inflammasomes (NLRC4, AIM2). If a compound blocks IL-1β release across all triggers, it is likely a non-specific Caspase-1 inhibitor or toxic.

The Counter-Screen Logic

Run parallel wells with the following triggers.

| Inflammasome | Specific Agonist | Expected Result (NLRP3 Specific Drug) |

| NLRP3 | LPS + Nigericin | Inhibition |

| NLRC4 | Flagellin (transferred via Lipofectamine) | No Effect |

| AIM2 | Poly(dA:dT) (dsDNA) | No Effect |

| Priming (NF-κB) | LPS (measure TNF-α) | No Effect |

Specificity Workflow Diagram

Figure 2: Decision tree for validating target specificity. A specific inhibitor affects only the NLRP3 arm.[3][8]

Critical Readouts & Data Interpretation

Western Blotting Strategy

Do not rely solely on ELISA. Western blots confirm the mechanism.

-

Pro-Caspase-1 (45 kDa): Should be equal in Lysates (loading control).

-

Cleaved Caspase-1 (p20): Present in Supernatant upon activation. Inhibitor should reduce this.

-

ASC Oligomerization: Cross-link pellets with DSS to visualize ASC specks (dimers/trimers) on a gel. MCC950 prevents this.[2][8][9]

Cell Death (Pyroptosis)

NLRP3 activation causes GSDMD-mediated pore formation and cell death.[4][6]

-

Assay: LDH Release or Sytox Green uptake.

-

Interpretation: A good inhibitor should rescue cells from Nigericin-induced death. If LDH is high in the "Inhibitor Only" control, the compound is cytotoxic.

Troubleshooting Table

| Observation | Potential Cause | Solution |

| High IL-1β in Unstimulated Control | Autocrine activation or stress. | Use low-passage cells; check serum quality. |

| Compound blocks TNF-α (ELISA) | NF-κB inhibition (Signal 1). | Add compound after LPS priming step. |

| No Caspase-1 cleavage detected | Protein precipitation issues. | Use Methanol/Chloroform precipitation for supernatants. |

| Inconsistent Nigericin response | Nigericin degradation. | Make fresh aliquots; store at -20°C; protect from light. |

References

-

Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics.[1][2][10] Nature Reviews Immunology. [Link]

-

Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[2][11] Nature Medicine. [Link]

-

Tapia-Abellán, A., et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state. Nature Chemical Biology. [Link]

-

Schroder, K., & Tschopp, J. (2010). The inflammasomes.[2][3][4][5][9][10][11][12][13][14][15][16] Cell. [Link]

-

Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases.[2][3][4][11][16] Nature Reviews Drug Discovery. [Link]

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. scispace.com [scispace.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Mechanisms of human NLRP3 inflammasome activation and regulation [pfocr.wikipathways.org]

- 7. Frontiers | Canonical and Non-Canonical Activation of NLRP3 Inflammasome at the Crossroad between Immune Tolerance and Intestinal Inflammation [frontiersin.org]

- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing NLRP3 Inflammasome Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]

- 13. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]

- 14. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NLRP3 Inflammasome Pathways [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Welcome to the Formulation Science Technical Support Center. Ticket ID: #SOL-02-CYC-SULF Subject: Troubleshooting Aqueous Solubility for N-(2-sulfamoylphenyl)cyclopropanecarboxamide Assigned Specialist: Senior Application Scientist, Physical Pharmacy Division

Executive Summary & Molecule Diagnosis

You are encountering solubility issues with N-(2-sulfamoylphenyl)cyclopropanecarboxamide . To solve this, we must first diagnose the physicochemical root cause.[1] This molecule is not merely "hydrophobic"; it suffers from a specific structural phenomenon known as the Ortho-Effect .[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

-

Core Structure: A benzamide scaffold linking a lipophilic cyclopropyl group and a polar primary sulfonamide.[1]

-

The Antagonist (Crystal Lattice Energy): The ortho positioning of the sulfonamide group (

) relative to the amide linker (-

Consequence: This "locks" the molecule into a planar, rigid conformation, reducing its ability to hydrogen bond with solvent water molecules. This results in high crystal lattice energy and poor aqueous solubility (typically

).[1]

-

-

pKa Context: The primary sulfonamide group has a pKa of approximately 10.1 .[1] It is a very weak acid, meaning pH adjustment within physiological ranges (pH 1–7.[1]4) will have minimal effect on ionization.[1]

Troubleshooting Workflows (Step-by-Step)

Method A: Cosolvency Screening (The "Golden Triangle")

Use Case: Early-stage in vitro assays or animal PK studies (IV/IP). Mechanism: Disrupting water structure and matching the drug's polarity.[1]

Protocol: Do not rely on random solvent additions. Use this ternary system approach.

-

Prepare Stock Solution: Dissolve the compound at 20 mg/mL in pure DMSO (Dimethyl sulfoxide).

-

Note: If 20 mg/mL fails, sonicate at 40°C for 10 minutes. If still insoluble, switch to DMA (Dimethylacetamide).[1]

-

-

The "Golden Triangle" Formulation: Combine the following in order (v/v):

-

10% DMSO (Stock)

-

40% PEG 400 (Polyethylene glycol)

-

50% Water (or Saline)[2]

-

-

Execution:

| Solvent Component | Function | Maximum Recommended (Preclinical) |

| DMSO | Primary Solubilizer (breaks lattice) | 10% (IV), 100% (Topical) |

| PEG 400 | Cosolvent (polarity bridge) | 40-60% |

| Ethanol | Viscosity Reducer | 10-15% |

| Tween 80 | Surfactant (wetting agent) | 0.5 - 1.0% |

Method B: Cyclodextrin Complexation (Host-Guest Chemistry)

Use Case: Oral delivery (PO) or protecting the sulfonamide from degradation. Mechanism: The lipophilic cyclopropyl and phenyl rings encapsulate within the hydrophobic cavity of the cyclodextrin, leaving the hydrophilic exterior exposed to water.

Recommended Agent: HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).[1] Avoid native Beta-Cyclodextrin due to renal toxicity risks.[1]

Protocol:

-

Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in phosphate buffer (pH 7.4).[1]

-

Addition: Add excess N-(2-sulfamoylphenyl)cyclopropanecarboxamide powder to the vehicle.

-

Equilibration:

-

Shake or stir at 25°C for 24 hours .

-

Critical Step: Do not heat above 50°C, as this decreases the complex stability constant (

).

-

-

Filtration: Filter through a 0.45

PVDF filter to remove uncomplexed solid.[1] -

Validation: Analyze filtrate via HPLC to determine soluble concentration.

Method C: Amorphous Solid Dispersion (ASD)

Use Case: Late-stage formulation for solid oral dosage forms (Tablets/Capsules).[1] Mechanism: Breaking the crystal lattice permanently by trapping the molecule in a disordered, high-energy polymer matrix.

Protocol (Solvent Evaporation Scale-Up):

-

Polymer Selection: Use HPMCAS-L (Hypromellose acetate succinate) or PVP K30 .[1]

-

Ratio: 1:3 (Drug:Polymer).[1]

-

Dissolution: Dissolve both drug and polymer in Acetone/Methanol (1:1) .

-

Evaporation: Rotary evaporate at 40°C under vacuum until a dry film forms.

-

Drying: Vacuum dry for 24 hours to remove residual solvent.[1]

-

Result: A glass-like solid that dissolves rapidly in intestinal fluid.[1]

Visualizing the Solubility Strategy

The following diagram illustrates the decision logic for selecting the correct solubilization method based on your specific application stage.

Caption: Decision matrix for solubilizing N-(2-sulfamoylphenyl)cyclopropanecarboxamide based on experimental phase.

Frequently Asked Questions (FAQ)

Q1: Can I use pH adjustment (e.g., NaOH) to dissolve it?

A: Generally, no . The sulfonamide group (

Q2: Why does the solution precipitate when I add water to my DMSO stock? A: This is the "Crash-Out" effect.[1] The molecule is highly lipophilic (LogP > 2). When the water fraction exceeds a critical limit (usually >60%), the solvent system's dielectric constant becomes too high to support the drug. Fix: Ensure your organic cosolvent (PEG/DMSO) concentration remains above 40% v/v.

Q3: Is the cyclopropyl group stable? A: Yes, the cyclopropyl ring is kinetically stable under standard formulation conditions. However, avoid strong acids (pH < 1) for prolonged periods, as this can trigger ring-opening reactions in strained systems, although the amide linkage usually protects against this.

Q4: I see two melting points in the literature. Why? A: This indicates polymorphism .[1] Sulfonamides are notorious for existing in multiple crystal forms.

-

Form I (Stable): High melting point, lowest solubility.[1]

-

Form II (Meta-stable): Lower melting point, higher apparent solubility.[1]

-

Tip: If you are screening for solubility, ensure you are consistently using the same polymorph batch, or convert everything to the amorphous form using the ASD method described above.

References & Authoritative Grounding

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

Context: Establishes the protocol for HP-β-CD complexation of lipophilic drugs.

-

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

-

Context: Explains the impact of rigid rings (cyclopropyl/phenyl) on solubility and LogP.

-

-

Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and structural aspects of solubility and solvation.[1] Journal of Chemical & Engineering Data, 58(10), 2659–2667.

-

Context: Provides thermodynamic data on the crystal lattice energy of sulfonamide derivatives and the "ortho-effect."

-

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

-

Context: Validates why pKa ~10 makes salt formation difficult for physiological delivery.

-

Sources

Technical Support Center: Chiral Resolution of Cyclopropanecarboxamide Derivatives

Welcome to the Cyclo-Resolve Knowledge Base. Current Status: Operational Role: Senior Application Scientist Ticket Focus: Resolving Enantiomers of Chiral Cyclopropanecarboxamide Derivatives

Executive Summary & Strategy

Cyclopropanecarboxamides are critical pharmacophores (e.g., in antivirals like Levomilnacipran or HCV inhibitors). Their rigid geometry often facilitates chiral recognition, yet their strong hydrogen-bonding potential (amide group) leads to severe peak tailing and solubility challenges.

Your Resolution Strategy:

-

Primary Route (Analytical/Prep): SFC or Normal-Phase HPLC using Polysaccharide-based Chiral Stationary Phases (CSPs).

-

Secondary Route (Scale-Up): Enzymatic Kinetic Resolution (Hydrolysis) using Lipases/Amidases.

-

Tertiary Route (Precursor): Resolution of the corresponding acid via diastereomeric salt crystallization prior to amidation.

Module 1: Chromatographic Resolution (HPLC & SFC)

KB-ID: CR-001 Subject: Method Development for Amide Derivatives

The "Amide Tailing" Phenomenon

Cyclopropanecarboxamides possess a donor-acceptor motif (

Protocol: The "Basic" Fix

-

Recommendation: 0.1% Diethylamine (DEA) or Ethanolamine in the mobile phase.

-

Why? The amine modifier competes for the active silanol sites on the stationary phase, "blocking" them from interacting with your amide, thus sharpening the peak.

Column Selection Matrix

Based on Daicel and Phenomenex application data for rigid amides:

| Priority | Column Chemistry | Selector Type | Why it works for Cyclopropanes |

| 1 (Gold Std) | Chiralpak AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | The helical amylose groove accommodates the rigid cyclopropane ring well. |

| 2 | Chiralcel OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity. Often separates if AD fails. |

| 3 | Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Chlorinated selector offers unique "pi-pi" interactions for aromatic derivatives. |

Workflow Visualization

The following decision tree outlines the logical flow for method development.

Caption: Figure 1. Logical workflow for chromatographic method development prioritizing SFC for solubility and throughput.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)[3]

KB-ID: BIO-002 Subject: Hydrolysis of Cyclopropanecarboxamides or Esters

When chromatography is too expensive for multi-gram scales, biocatalysis utilizes the "lock and key" fit of enzymes.

The Mechanism

Hydrolases (Lipases or Amidases) selectively hydrolyze one enantiomer of the amide (or its ester precursor) to the acid, leaving the other enantiomer untouched.

Recommended Enzymes:

-

CAL-B (Candida antarctica Lipase B): Highly robust, works in organic solvents (e.g., MTBE, Toluene). Best for ester precursors.

-

Rhodococcus erythropolis Amidase: Specific for direct amide hydrolysis.

Protocol: Kinetic Resolution of Racemic Amide

-

Substrate: 10 mM Racemic Cyclopropanecarboxamide.

-

Solvent: Phosphate Buffer (pH 7.0) with 5-10% co-solvent (DMSO or MeOH) to aid solubility.

-

Enzyme: Add Rhodococcus amidase (lyophilized powder or cell-free extract).

-